molecular formula C14H18N2O3 B5245272 N-cyclopentyl-N'-(2-methoxyphenyl)ethanediamide

N-cyclopentyl-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B5245272
M. Wt: 262.30 g/mol
InChI Key: CBFSXQPMWAFSAQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-(2-methoxyphenyl)ethanediamide is a chemical compound characterized by its unique structure, which includes a cyclopentyl group, a methoxyphenyl group, and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-N'-(2-methoxyphenyl)ethanediamide typically involves the reaction of cyclopentylamine with 2-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-N'-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted amides or esters.

Scientific Research Applications

Chemistry: In chemistry, N-cyclopentyl-N'-(2-methoxyphenyl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-cyclopentyl-N'-(2-methoxyphenyl)ethanediamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-cyclopentyl-N-(2-methylphenyl)acetamide

  • N-cyclopentyl-N-(4-methoxyphenyl)acetamide

  • N-cyclopentyl-N-(3-methoxyphenyl)acetamide

Uniqueness: N-cyclopentyl-N'-(2-methoxyphenyl)ethanediamide is unique due to its specific structural features, such as the ethanediamide linkage and the position of the methoxy group on the phenyl ring. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-cyclopentyl-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-12-9-5-4-8-11(12)16-14(18)13(17)15-10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFSXQPMWAFSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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